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Compound of Interest

Compound Name:
2-Hydroxypropyl 12-

hydroxyoctadec-9-enoate

Cat. No.: B022335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-
Hydroxypropyl 12-hydroxyoctadec-9-enoate, a monoester synthesized from ricinoleic acid

and propylene glycol.[1] Due to the limited availability of direct experimental spectral data for

this specific compound in public databases, this document leverages predicted data and

spectral information from its key precursor, ricinoleic acid, to offer a thorough analytical profile.

This approach provides a robust framework for researchers engaged in the characterization of

this and structurally similar compounds.

Chemical Structure and Properties
2-Hydroxypropyl 12-hydroxyoctadec-9-enoate (also known as propylene glycol

monoricinoleate) is characterized by a C18 fatty acid chain with a double bond at the C9

position and a hydroxyl group at the C12 position, ester-linked to a propylene glycol molecule.

[1]

Table 1: Physicochemical Properties of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate
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Property Value Source

Molecular Formula C₂₁H₄₀O₄ [2]

Molecular Weight 356.5 g/mol [1]

InChI Key
JZSMZIOJUHECHW-

UHFFFAOYSA-N
[2]

Monoisotopic Mass 356.29266 Da [2]

Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate. While experimental data is scarce,

predicted mass-to-charge ratios (m/z) provide valuable insights for identifying the compound in

complex mixtures.

Table 2: Predicted Mass Spectrometry Data (m/z) for Adducts of 2-Hydroxypropyl 12-
hydroxyoctadec-9-enoate

Adduct Predicted m/z

[M+H]⁺ 357.29994

[M+Na]⁺ 379.28188

[M-H]⁻ 355.28538

[M+NH₄]⁺ 374.32648

[M+K]⁺ 395.25582

[M+H-H₂O]⁺ 339.28992

[M+HCOO]⁻ 401.29086

[M+CH₃COO]⁻ 415.30651

Data sourced from PubChem.[2]
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Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
This protocol outlines a general procedure for the analysis of fatty acid esters like 2-
Hydroxypropyl 12-hydroxyoctadec-9-enoate using ESI-MS.

Sample Preparation:

Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a

mixture thereof).

Further dilute the sample solution to a final concentration of 10-100 µg/mL.

For enhanced ionization, consider adding a small amount of an appropriate modifier to the

solvent (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for

negative ion mode).

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization Mode: ESI (positive and negative modes).

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions efficiently (e.g.,

8-12 L/min at 250-350 °C).

Mass Range: m/z 100-1000.

Data Acquisition: Full scan mode for molecular ion identification and MS/MS (tandem mass

spectrometry) mode for structural elucidation. For MS/MS, the precursor ion corresponding

to the compound of interest would be isolated and fragmented using collision-induced

dissociation (CID) with argon as the collision gas.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

For 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, key characteristic absorption bands

would be expected for the hydroxyl, ester carbonyl, and alkene groups.[1]

Table 3: Expected Infrared Absorption Bands for 2-Hydroxypropyl 12-hydroxyoctadec-9-
enoate

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (Hydroxyl) ~3200-3600 Broad band

C=O (Ester Carbonyl) ~1735-1745 Strong absorption

C=C (Alkene) ~1640-1680 Medium to weak absorption

C-H (sp²) ~3000-3100 Stretching vibration

C-H (sp³) ~2850-2960 Stretching vibration

Based on typical IR absorption

ranges for organic functional

groups.[1]

Experimental Protocol: Attenuated Total Reflectance
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the liquid sample directly onto the ATR crystal to ensure full

coverage.

Instrumentation and Parameters:
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Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed carbon-hydrogen framework of a

molecule. Although experimental NMR data for 2-Hydroxypropyl 12-hydroxyoctadec-9-
enoate is not readily available, a predictive analysis based on its structure can be made.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of 2-
Hydroxypropyl 12-hydroxyoctadec-9-enoate
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Group
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Ester Methylene (-CH₂-O-

C=O)
~4.1-4.3 ~60-70

Alkene Protons (-CH=CH-) ~5.3-5.5 ~120-140

Hydroxyl-bearing Methine (-

CH-OH)
~3.5-4.0 ~65-75

Propylene Glycol Methyl (-

CH₃)
~1.1-1.3 ~15-20

Carbonyl Carbon (C=O) - ~170-175

Methylene Chain (-(CH₂)n-) ~1.2-1.6 ~20-40

Terminal Methyl (-CH₃) ~0.8-0.9 ~14

Chemical shifts are highly

dependent on the solvent and

experimental conditions.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain it.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Nuclei: ¹H and ¹³C.
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Solvent: CDCl₃ (or other appropriate deuterated solvent).

Temperature: 25 °C.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

Relaxation delay: 1-5 s.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 s.

Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectral analysis techniques

discussed.

Caption: General workflow for Mass Spectrometry analysis.

Caption: Workflow for NMR and IR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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